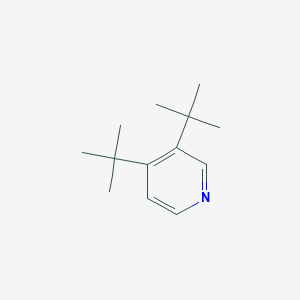![molecular formula C7H8N2O B13117258 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a furan and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring nucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylfuran with formamide in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the fused ring system.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methyl-5,6-dihydro-4-oxo-furo[2,3-d]pyrimidine, while reduction could produce 2-methyl-5,6,7,8-tetrahydrofuro[2,3-d]pyrimidine.
科学研究应用
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to nucleotides and its ability to interfere with DNA synthesis.
Industry: It is used in the development of new materials with specific electronic properties, such as organic semiconductors.
作用机制
The mechanism by which 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine exerts its effects often involves interaction with biological macromolecules. For instance, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, it can bind to DNA or RNA, disrupting normal cellular processes and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
- 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
- 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine
- Pyrano[2,3-d]pyrimidine-2,4-dione
Uniqueness
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development and other applications.
属性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
2-methyl-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N2O/c1-5-8-4-6-2-3-10-7(6)9-5/h4H,2-3H2,1H3 |
InChI 键 |
HYEOSDURYHZMKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C2CCOC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




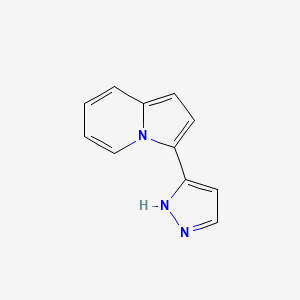
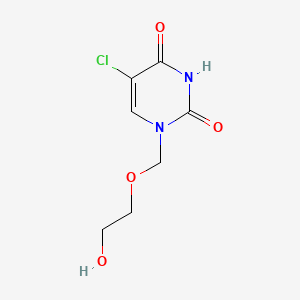
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)

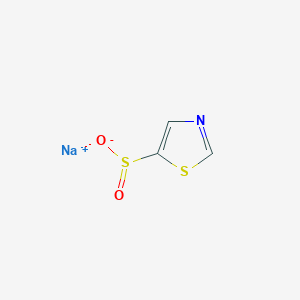
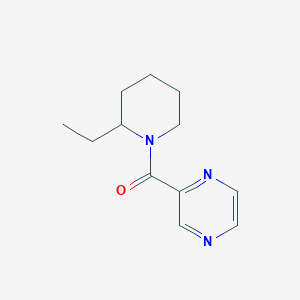
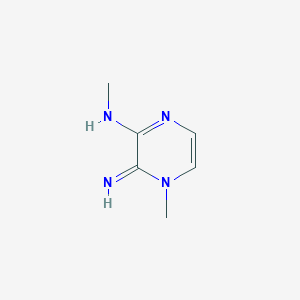

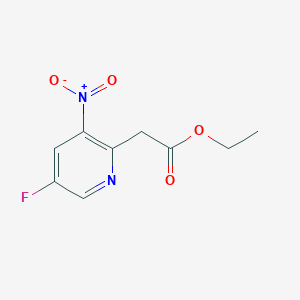

![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
